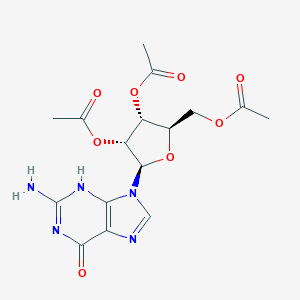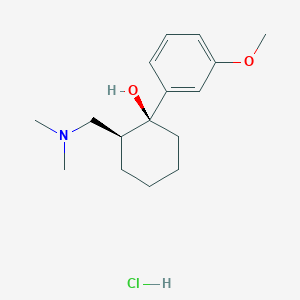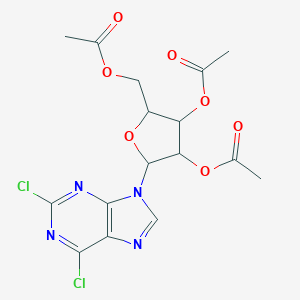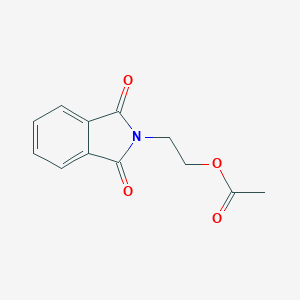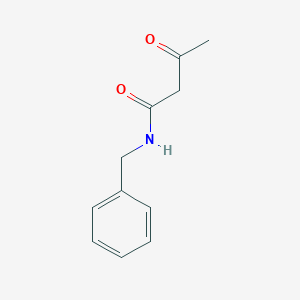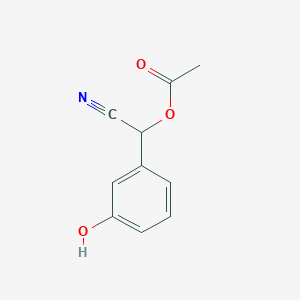
(3-Hydroxymandelonitrile)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxymandelonitrile)acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of mandelonitrile, which is a cyanogenic glycoside commonly found in plants. The synthesis method of (3-Hydroxymandelonitrile)acetate involves the reaction of mandelonitrile with acetic anhydride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(3-Hydroxymandelonitrile)acetate has been studied for its potential applications in scientific research. One of the main applications of this compound is in the synthesis of chiral pharmaceuticals. The compound has been used as a starting material for the synthesis of various chiral drugs such as beta-blockers and anti-inflammatory agents. (3-Hydroxymandelonitrile)acetate has also been studied for its potential anti-cancer properties. Studies have shown that the compound can inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of (3-Hydroxymandelonitrile)acetate is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as tyrosinase and catechol oxidase. It is believed that the inhibition of these enzymes may contribute to the compound's anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
(3-Hydroxymandelonitrile)acetate has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce inflammation and oxidative stress in cells. It has also been shown to have antioxidant properties. In addition, (3-Hydroxymandelonitrile)acetate has been shown to have an effect on the immune system. Studies have shown that the compound can stimulate the production of certain cytokines that are involved in immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Hydroxymandelonitrile)acetate for lab experiments is its availability. The compound can be synthesized in large quantities and is relatively inexpensive. In addition, the compound has been well-studied and its properties are well-known. However, one of the limitations of (3-Hydroxymandelonitrile)acetate is that it is not very soluble in water. This can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on (3-Hydroxymandelonitrile)acetate. One direction is to further explore the compound's potential anti-cancer properties. Studies could be conducted to investigate the compound's mechanism of action and its effectiveness against different types of cancer cells. Another direction is to explore the compound's potential as an antioxidant and anti-inflammatory agent. Studies could be conducted to investigate the compound's effects on different cell types and in animal models. Finally, research could be conducted to develop new synthesis methods for (3-Hydroxymandelonitrile)acetate that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of (3-Hydroxymandelonitrile)acetate involves the reaction of mandelonitrile with acetic anhydride in the presence of a catalyst. The reaction yields (3-Hydroxymandelonitrile)acetate as the main product. The catalyst used in the reaction is usually a Lewis acid such as zinc chloride or aluminum chloride. The reaction is typically carried out at room temperature for several hours. The product is then purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
[cyano-(3-hydroxyphenyl)methyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(12)14-10(6-11)8-3-2-4-9(13)5-8/h2-5,10,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVSUXZPCHILOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400055 |
Source


|
| Record name | (3-Hydroxymandelonitrile)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymandelonitrile)acetate | |
CAS RN |
887406-43-1 |
Source


|
| Record name | (3-Hydroxymandelonitrile)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)
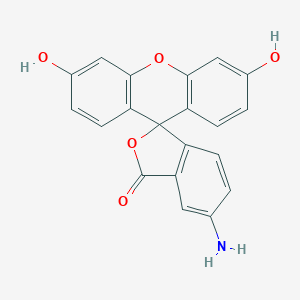
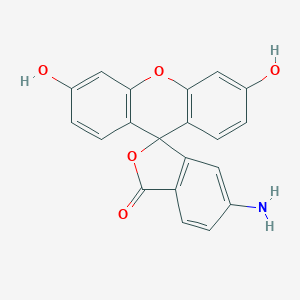
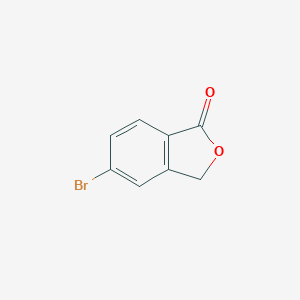
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)
![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)
![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)
![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)
![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)
